N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the formation of the isoxazole ring and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include modulation of neurotransmitter release and inhibition of specific signaling cascades .
Comparison with Similar Compounds
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can be compared with similar compounds such as:
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: This compound shares the oxazepine core but lacks the isoxazole and carboxamide groups.
3,5-dimethylisoxazole-4-carboxamide: This compound contains the isoxazole and carboxamide groups but lacks the oxazepine core. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with potential pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzo[f][1,4]oxazepine moiety and an isoxazole ring, along with a fluorine substituent that enhances its biological properties. The molecular formula is C18H18F3N3O3 with a molecular weight of approximately 397.3 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H18F3N3O3 |
Molecular Weight | 397.3 g/mol |
CAS Number | 2034348-14-4 |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within target proteins. This dual interaction can modulate the activity of various biological pathways.
Antitumor Activity
Research indicates that compounds containing oxazepine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively induced differentiation in acute myeloid leukemia (AML) cells, suggesting that this compound may also possess similar properties .
Inhibition Studies
In vitro studies have shown that compounds with similar structural features can inhibit specific kinases involved in inflammatory pathways. For example, oxazepine derivatives have been noted for their ability to block TNF-dependent cellular responses by targeting receptor-interacting protein 1 (RIP1) pathways . This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and binding interactions.
- Isomeric Variations : Structural modifications at the isoxazole position can lead to significant changes in potency against various cancer cell lines.
- Functional Groups : The carboxamide group contributes to solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies and Experimental Findings
Several studies have explored the biological effects of related compounds:
- A study on oxazepine derivatives indicated that modifications at specific positions led to improved metabolic stability and enhanced antiproliferative effects against cancer cell lines .
Example Table: Biological Activity of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Contains oxazepine and isoxazole rings | Anticancer activity in AML cells |
Compound B | Fluorinated oxazepine derivative | Inhibits RIP1-mediated pathways |
Compound C | Modifications at 5-position on isoxazole | Enhanced selectivity against cancer |
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-10-16(11(2)25-20-10)17(23)19-5-6-21-8-12-7-13(18)3-4-14(12)24-9-15(21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUKIZDIUJAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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